IOX4

概要

説明

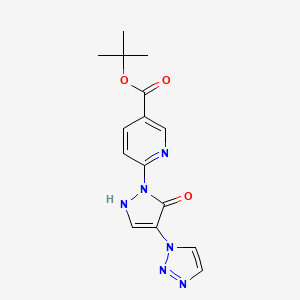

IOX4: is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrazole ring, and a nicotinate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IOX4 typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

Construction of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

Esterification: The final step involves the esterification of the nicotinic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

化学反応の分析

Types of Reactions

IOX4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The triazole and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学的研究の応用

Treatment of Anemia

One of the primary therapeutic applications of IOX4 is in the treatment of anemia, particularly anemia associated with chronic kidney disease. The compound stimulates erythropoiesis by enhancing the production of erythropoietin (EPO) through HIF stabilization.

- Case Study : In animal models, administration of this compound resulted in increased levels of EPO and subsequent elevation in red blood cell counts, demonstrating its potential as a therapeutic agent for anemia management .

Neuroprotection

This compound has shown promise in neuroprotective applications, particularly in conditions such as stroke and neurodegenerative diseases. By promoting HIF-mediated pathways, this compound may protect neurons from hypoxic damage.

-

Data Table: Neuroprotective Effects of this compound

Study Type Model Used Outcome In Vivo Mouse Stroke Model Reduced infarct size In Vitro Neuronal Cell Lines Increased cell viability under hypoxic conditions

Cancer Research

In cancer biology, this compound's ability to modulate HIF pathways is being investigated for its potential to inhibit tumor growth by disrupting the tumor's adaptation to hypoxia.

- Case Study : Research indicates that this compound can inhibit tumor growth in hypoxic environments by downregulating angiogenesis and promoting apoptosis in cancer cells .

Pharmacokinetics and Metabolism

A comprehensive metabolic study highlighted the pharmacokinetics of this compound in equine models, revealing important insights into its metabolism and elimination profiles.

-

Data Table: Metabolites of this compound in Equine Models

Metabolite Detection Method Timeframe This compound Glucuronide LC/ESI-HRMS Up to 312 hours O-desbutyl this compound LC/ESI-HRMS Up to 312 hours Hydroxylated Variants In Vitro Analysis Detected post-administration

Comparative Potency

This compound has been compared with other PHD inhibitors currently under clinical trials for anemia treatment. Its potency is notable, making it a candidate for further development.

-

Data Table: Potency Comparison of PHD Inhibitors

Compound IC50 (nM) This compound 3 Molidustat 7 FG-4592 27 Vadadustat 29 GSK1278863 67

作用機序

The mechanism of action of IOX4 involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)benzoate

- tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)pyridine-3-carboxylate

Uniqueness

The uniqueness of IOX4 lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of both triazole and pyrazole rings in a single molecule is relatively rare and contributes to its distinct properties.

生物活性

IOX4 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a critical role in cellular responses to hypoxia. This compound has garnered significant attention due to its ability to stabilize HIF-α, leading to the activation of various genes involved in the adaptive response to low oxygen levels. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound inhibits PHDs by competing with the 2-oxoglutarate co-substrate, thereby preventing the hydroxylation of specific prolyl residues on HIF-α. This inhibition stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation .

Key Research Findings

- Potency and Selectivity : this compound has demonstrated remarkable potency as a PHD inhibitor, with an IC50 value of approximately 3 nM for PHD2. This positions it among the most effective compounds in its class . Comparative studies have shown that this compound is more potent than other clinical PHD inhibitors like Vadadustat and FG-4592 .

- Induction of HIF-α : In vivo studies indicate that this compound significantly induces HIF-α levels in various tissues, particularly in the brain. This suggests its potential therapeutic applications for cerebral ischemia and other hypoxia-related conditions .

- Cellular Effects : this compound has been shown to enhance the expression of HIF target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for promoting blood vessel formation and improving oxygen delivery to tissues .

Case Study 1: Cerebral Ischemia

A study investigated the effects of this compound in a mouse model of cerebral ischemia. The administration of this compound resulted in increased HIF-α levels and subsequent upregulation of neuroprotective genes. This led to improved outcomes in terms of neuronal survival and functional recovery post-ischemia .

Case Study 2: Metabolic Regulation

In adipocyte models, this compound was found to modulate lipid metabolism through HIF activation. The compound suppressed lipid accumulation while promoting metabolic adaptations that enhance energy expenditure .

Data Table: Comparative Potency of PHD Inhibitors

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 3 | High | Potent PHD2 inhibitor |

| Molidustat | 7 | Moderate | Effective but less potent than this compound |

| Vadadustat | 29 | Moderate | Clinical candidate |

| FG-4592 | 27 | Moderate | Clinical candidate |

| GSK1278863 | 67 | Low | Less effective compared to others |

特性

IUPAC Name |

tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQDVNGHZIALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。